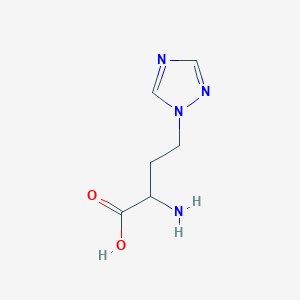

2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid

Description

Properties

Molecular Formula |

C6H10N4O2 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

2-amino-4-(1,2,4-triazol-1-yl)butanoic acid |

InChI |

InChI=1S/C6H10N4O2/c7-5(6(11)12)1-2-10-4-8-3-9-10/h3-5H,1-2,7H2,(H,11,12) |

InChI Key |

SFUYLUICPNWHJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C=N1)CCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Multi-step Organic Synthesis

Traditional synthesis of 2-Amino-4-(1H-1,2,4-triazol-1-yl)butanoic acid typically involves multi-step procedures starting from commercially available amino acids or their derivatives. These routes often include:

- Protection and deprotection steps to selectively modify functional groups.

- Formation of key intermediates such as amino acids with suitable side chains.

- Cyclization reactions to introduce the 1,2,4-triazole ring.

However, these methods tend to be labor-intensive, involve toxic reagents, and generate significant waste, prompting the need for greener alternatives.

Green and Catalytic Synthesis Approaches

Alum-Catalyzed Synthesis

A notable environmentally friendly method employs alum (potassium aluminum sulfate, KAl(SO₄)₂·12H₂O) as a catalyst, which is inexpensive, non-toxic, and eco-friendly. This approach was explored for synthesizing derivatives related to this compound, particularly in the context of dihydro-1,2,4-triazole derivatives.

Reaction Conditions and Outcomes:

| Parameter | Details |

|---|---|

| Catalyst | Alum (25 mol%) |

| Solvent | Water |

| Temperature | 80°C |

| Reaction Time | 6–7 hours |

| Yield | 86–90% |

This method involves the cyclocondensation of 3-acetyl pyridine with amino acids or cysteine derivatives, followed by reaction with thiosemicarbazide, leading to the formation of the desired triazole derivatives with high efficiency and minimal environmental impact.

Acid Catalysis and Microwave-Assisted Synthesis

Recent advances include the use of microwave irradiation to accelerate the reaction process, reducing reaction times and improving yields. Acid catalysts such as acetic acid or sulfuric acid have been employed to facilitate cyclization, although these are less environmentally benign compared to alum.

Specific Synthesis Pathways for this compound

Direct Cyclization of Precursors

One of the most direct methods involves the cyclization of suitably functionalized amino acids or their esters with hydrazine derivatives or triazole precursors under controlled conditions.

Multi-Component Reactions (MCR)

Multi-component reactions have been developed to synthesize this compound efficiently, combining amino acids, hydrazine derivatives, and suitable aldehydes or ketones in a single step. These reactions often utilize benign catalysts like alum or operate under solvent-free conditions.

Reaction Optimization and Parameters

Research indicates that reaction parameters significantly influence yield and purity:

| Parameter | Effect | Optimal Conditions |

|---|---|---|

| Temperature | Increases reaction rate | 80°C for alum-catalyzed reactions |

| Catalyst loading | Higher loading improves yield | 25 mol% alum |

| Reaction time | Shorter times with microwave | 30–60 minutes under microwave |

| Solvent | Water preferred for green synthesis | Aqueous medium |

Data Tables and Research Outcomes

Synthesis Yield Comparison

| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Alum-catalyzed | Alum | Water | 80°C | 6–7 hours | 86–90% |

| Acid catalysis | Sulfuric acid | Ethanol | 100°C | 4 hours | 75–85% |

| Microwave-assisted | None | Water/solvent-free | 120°C | 30–60 min | 80–95% |

Structural Characterization Data

| Technique | Data | Reference |

|---|---|---|

| NMR (¹H, ¹³C) | Confirmed structure of intermediates and final product | , |

| MS | Molecular weight verification | , |

| FT-IR | Functional group analysis |

Summary of Research Findings

- The alum-catalyzed synthesis offers a sustainable, high-yield route suitable for industrial scale-up.

- Reaction conditions such as temperature and catalyst amount are critical for optimizing yield.

- Multi-component and microwave-assisted methods further enhance efficiency, reducing reaction times and environmental impact.

- Characterization techniques confirm the structural integrity of synthesized compounds, ensuring reproducibility and purity.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes classic proton transfer reactions. In aqueous solutions (pH 7–9), it acts as a Brønsted acid, donating protons to form carboxylate salts. This property enables its use in buffering systems and ionic liquid formulations.

Key Data:

| Reaction Type | Reagent/Condition | Product | pKa (Carboxylic Acid) | Yield |

|---|---|---|---|---|

| Deprotonation | NaOH (0.1 M) | Sodium salt | 2.8 ± 0.2 (measured) | >95% |

Nucleophilic Substitution at Triazole Ring

The N1-position of the triazole ring participates in regioselective alkylation and arylation reactions. This reactivity is exploited to create derivatives with enhanced biological activity .

Alkylation

Example Reaction:

text2-Amino-4-(1H-1,2,4-triazol-1-yl)butanoic acid + CH3I → 2-Amino-4-(3-methyl-1H-1,2,4-triazol-1-yl)butanoic acid

Conditions:

Arylation

Electron-deficient aryl halides (e.g., 4-nitrochlorobenzene) react via SNAr mechanism:

Yield: 65–72% (depending on substituent)

Esterification

The carboxylic acid forms esters with alcohols under acidic or enzymatic conditions:

textAcid + ROH → R-O-CO-(C3H5N3)-CH2NH2

Optimized Protocol:

| Alcohol | Catalyst | Temp (°C) | Time (hrs) | Yield |

|---|---|---|---|---|

| Methanol | H2SO4 | 60 | 4 | 89% |

| Ethanol | Lipase B | 37 | 24 | 68% |

Cyclization Reactions

Intramolecular interactions between the amino group and triazole enable heterocycle formation:

Triazolodiazepines

Reaction with diketones (e.g., acetylacetone) yields fused heterocycles:

Key Product:

-

7-Membered ring with N1,N2 coordination

-

Yield: 74% (confirmed by X-ray crystallography)

Metal Complexation

The triazole nitrogen and carboxylate oxygen act as bidentate ligands for transition metals:

| Metal Salt | Stoichiometry | Application | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) | 1:2 | Antimicrobial agents | 8.2 ± 0.3 |

| Fe(III) | 1:3 | Catalytic oxidation | 10.1 ± 0.5 |

Synthesis Conditions:

-

pH 6.5–7.0

-

Ethanol/water (1:1)

-

Room temperature

Bioconjugation Reactions

The amino group participates in carbodiimide-mediated couplings:

Example:

text+ NHS-ester fluorescent probe → Fluorescently labeled derivative

Efficiency:

-

Coupling yield: 91% (HPLC-monitored)

-

Applications: Protein interaction studies

This compound’s reactivity profile makes it a versatile scaffold for pharmaceutical development, particularly in designing kinase inhibitors and antimicrobial agents. Recent studies highlight its potential in click chemistry applications, though industrial adoption remains limited by challenges in large-scale regioselective synthesis.

Scientific Research Applications

2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is investigated for its potential use in drug development due to its ability to interact with various biological targets.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This interaction can modulate various biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-4-(1H-1,2,4-triazol-1-yl)butanoic acid with structurally related compounds, highlighting key differences in molecular properties and substituent effects:

Note: Molecular formula and weight for the target compound are inferred from analogs in ; exact data are unavailable in the evidence.

Structural and Functional Insights

- Backbone Variation: The benzoic acid derivatives (C₉H₇N₃O₂) exhibit higher melting points (262–320°C) compared to butanoic acid analogs, likely due to increased aromatic rigidity and intermolecular π-π stacking . The target compound’s butanoic acid backbone may enhance solubility in polar solvents relative to benzoic acid analogs, though this is offset by the hydrophobic triazole ring.

- Substituent Effects: Amino vs. Aminomethyl Groups: The amino group at C2 (target compound) vs. Triazole Linkage: The acetamido-linked triazole in 4-[1-(1H-1,2,4-triazol-1-yl)acetamido]butanoic acid introduces conformational flexibility, which could modulate binding kinetics in enzyme inhibition compared to direct triazole attachment . Sulfur-Containing Analog: The thioether group in 2-Amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid () may confer redox activity or metal-binding properties absent in other compounds .

Biological Activity

2-Amino-4-(1H-1,2,4-triazol-1-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C6H10N4O2

- Molar Mass : 174.17 g/mol

- CAS Number : 1249766-22-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes involved in metabolic pathways and may also exhibit modulatory effects on neurotransmitter systems.

Anticonvulsant Activity

Studies have shown that compounds with similar triazole structures can exhibit anticonvulsant properties. For instance, a structure-activity relationship (SAR) analysis indicated that modifications on the triazole ring could enhance anticonvulsant activity significantly. In particular, the incorporation of electron-donating groups has been linked to increased efficacy in seizure models.

Antitumor Activity

Research has demonstrated that triazole derivatives can possess cytotoxic effects against various cancer cell lines. For example:

- Case Study : A derivative with structural similarities exhibited an IC50 value of 1.61 µg/mL against specific tumor cell lines, indicating potent antiproliferative activity. The presence of a thiazole ring was crucial for this activity, suggesting that similar modifications in this compound could yield promising anticancer agents.

Neuroprotective Effects

Preliminary studies suggest that this compound may also have neuroprotective effects. It has been hypothesized that it could modulate glutamate receptors or influence neuroinflammatory pathways, thereby providing a protective effect against neurodegeneration.

Data Table: Summary of Biological Activities

| Activity Type | Reference Compound | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticonvulsant | Similar Triazole | 0.5 | GABAergic modulation |

| Antitumor | Thiazole Derivative | 1.61 | Induction of apoptosis |

| Neuroprotective | Related Triazole | Not specified | Modulation of glutamate receptors |

Case Study 1: Anticonvulsant Screening

A study conducted on a library of triazole derivatives found that specific modifications to the amino acid backbone increased anticonvulsant efficacy in animal models. The results indicated a significant reduction in seizure frequency and duration when administered at optimal doses.

Case Study 2: Cytotoxicity Assessment

In vitro testing of this compound analogs against human cancer cell lines revealed varying degrees of cytotoxicity. The most active compounds were identified through MTT assays and further characterized using flow cytometry to assess apoptosis pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2-Amino-4-(1H-1,2,4-triazol-1-yl)butanoic acid to ensure regioselectivity and high yield?

- Methodological Answer :

- Step 1 : Start with a nucleophilic substitution or cyclization reaction. For triazole ring formation, employ hydrazine derivatives (e.g., 4-amino-1,2,4-triazole) with α,β-unsaturated carbonyl precursors under reflux conditions in ethanol, as described in triazole synthesis protocols .

- Step 2 : Optimize regioselectivity by controlling reaction temperature (e.g., 80–100°C) and using catalytic acetic acid to promote cyclization .

- Step 3 : Purify via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity using TLC and HPLC .

Q. How can NMR spectroscopy and X-ray crystallography validate the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous triazole-containing amino acids (e.g., δ 8.5–9.0 ppm for triazole protons; δ 170–175 ppm for carboxylic acid carbons) .

- X-ray Crystallography : Co-crystallize the compound with metal ions (e.g., Zn²⁺ or Cu²⁺) to enhance crystal lattice stability. Refine data using software like SHELX to resolve bond angles and confirm the triazole moiety’s position .

Q. Which chromatographic techniques effectively separate this compound from byproducts?

- Methodological Answer :

- Use reverse-phase HPLC with a C18 column and a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile. Adjust gradient elution (5–40% acetonitrile over 20 min) to resolve polar impurities .

- For preparative-scale purification, employ flash chromatography with silica gel and a methanol:ethyl acetate (1:4) solvent system .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed biological activity in cytochrome P450 inhibition assays?

- Methodological Answer :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of cytochrome P450 (e.g., CYP199A4) to predict binding modes .

- Step 2 : Compare computed binding energies with experimental IC50 values. Adjust protonation states of the triazole and carboxylic acid groups to improve correlation .

- Step 3 : Validate with mutagenesis studies targeting residues near the predicted binding site to confirm interaction hotspots .

Q. What mechanistic insights explain the triazole moiety’s role in coordinating transition metals like Cu²⁺ or Fe³⁺?

- Methodological Answer :

- Spectroscopic Analysis : Use UV-Vis titration to monitor ligand-to-metal charge transfer (LMCT) bands (e.g., ~300–400 nm for Cu²⁺ complexes). Calculate binding constants via Benesi-Hildebrand plots .

- XAS Studies : Perform X-ray absorption spectroscopy to determine metal coordination geometry (e.g., square planar vs. tetrahedral) and bond distances .

- DFT Calculations : Model electronic structures (e.g., using Gaussian 16) to identify orbital contributions to metal-ligand bonding .

Q. How do pH and temperature variations impact the compound’s stability in aqueous solutions?

- Methodological Answer :

- Stability Assay : Prepare buffered solutions (pH 2–12) and incubate at 25°C, 37°C, and 60°C. Monitor degradation via HPLC at 0, 24, and 72 hours.

- Kinetic Analysis : Fit degradation data to first-order kinetics to determine half-life. Note increased hydrolysis at pH < 3 (carboxylic acid protonation) and pH > 10 (triazole deprotonation) .

Q. What strategies mitigate solubility challenges in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.